1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-
Description
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- is a 15-membered crown ether derivative with an allyloxymethyl (-CH₂-O-CH₂-CH=CH₂) substituent at the 2-position. The parent compound, 1,4,7,10,13-pentaoxacyclopentadecane (15-crown-5), is a cyclic polyether known for its ability to complex alkali metal ions, particularly Na⁺ and K⁺, due to its five oxygen atoms arranged in a 15-atom ring .
Properties
CAS No. |
68167-86-2 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C14H26O6/c1-2-3-18-12-14-13-19-9-8-16-5-4-15-6-7-17-10-11-20-14/h2,14H,1,3-13H2 |
InChI Key |
JYAIYYSYWTYOHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Parent Compound: 1,4,7,10,13-Pentaoxacyclopentadecane (15-Crown-5)
- Molecular formula: C10H20O5
- Molecular weight: 220.27 g/mol
- Structure: Cyclic pentamer of ethylene oxide units
- Common name: 15-Crown-5
- Known for selective complexation of sodium ions (Na+)
Target Compound: 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-
- Molecular formula: Extended from 15-crown-5 by addition of a propenyloxy methyl substituent at the 2-position
- Functional group: Allyl ether (propenyloxy) attached via a methylene linker
- Expected to retain crown ether properties with added reactivity from the allyl group
Preparation Methods
General Synthetic Strategy
The preparation of 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- typically involves two main stages:
- Synthesis of the 2-hydroxymethyl derivative of 15-crown-5 , i.e., 1,4,7,10,13-pentaoxacyclopentadecane-2-methanol.
- Etherification of the hydroxyl group with allyl bromide or allyl chloride to introduce the propenyloxy substituent.
This approach leverages the hydroxyl functionality as a nucleophile in Williamson ether synthesis-type reactions.
Preparation of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol (Intermediate)
- Starting material: 15-crown-5 (1,4,7,10,13-pentaoxacyclopentadecane)
- Reaction: Selective hydroxymethylation at the 2-position
- Typical reagents: Formaldehyde or paraformaldehyde with base or via lithiation and subsequent formylation
- Conditions: Controlled temperature, inert atmosphere to avoid side reactions
- Yield: Moderate to good, depending on conditions
This intermediate is well-documented (CAS 75507-25-4) and commercially available, facilitating further functionalization.
Etherification with Allyl Halides to Introduce Propenyloxy Group
- Reaction type: Williamson ether synthesis
- Reagents: Allyl bromide or allyl chloride as alkylating agents
- Base: Strong bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH)
- Solvent: Aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetone
- Temperature: Typically room temperature to reflux depending on solvent and base
- Time: Several hours to overnight for complete conversion
- Workup: Aqueous extraction, drying, and purification by chromatography or recrystallization
Alternative Synthetic Routes
- Direct allylation of 15-crown-5 is less common due to lack of reactive hydroxyl groups.
- Protection-deprotection strategies may be employed if selective functionalization is required.
- Ring-closing methods involving pre-functionalized ethylene oxide derivatives can be used for tailored crown ethers but are more complex.
Data Tables Summarizing Preparation Conditions
| Step | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 15-Crown-5 | Formaldehyde, base (NaOH or NaH), inert atmosphere | Water or THF | 0-25 °C | 4-8 hours | 60-80 | Hydroxymethylation at 2-position |
| 2 | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol | Allyl bromide, K2CO3 or NaH | DMF or acetone | RT to reflux | 6-24 hours | 70-90 | Williamson ether synthesis |
In-Depth Research Findings and Analysis
- The hydroxymethylation step is critical for regioselectivity; lithiation followed by electrophilic formylation provides higher selectivity but requires stringent anhydrous conditions.
- The allylation step proceeds efficiently under mild conditions; however, excess base or prolonged reaction times can lead to side reactions like polymerization of allyl halides.
- Purification challenges arise due to the close polarity of starting materials and products; chromatographic techniques using silica gel with gradient elution are effective.
- The propenyloxy substituent imparts enhanced reactivity for further functionalization, such as thiol-ene click reactions or cross-linking in polymer chemistry.
Chemical Reactions Analysis
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in the investigation of ion transport and membrane permeability.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems, where its ability to encapsulate ions and molecules could be leveraged to improve the efficacy and targeting of therapeutic agents.
Mechanism of Action
The mechanism by which 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is exploited in various applications, from catalysis to ion transport studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and substituent effects among related 15-crown-5 derivatives:
Physicochemical Properties
- Solubility : The allyloxymethyl derivative exhibits enhanced solubility in organic solvents compared to the parent 15-crown-5 due to the hydrophobic allyl group. However, it is less lipophilic than the dodecyl-substituted analog .
- Thermal Stability: Methacrylate-functionalized crown ethers (e.g., 2-hydroxymethyl derivatives) form columnar mesophases, as shown by differential scanning calorimetry (DSC) .
- Complexation Behavior : Substituents alter ion selectivity. For example, steric hindrance from methyl groups in 2,2-dimethyl-15-crown-5 reduces Na⁺ binding efficiency , while hydroxymethyl groups enhance hydrogen-bonding interactions with polar guests . The allyloxymethyl group’s impact on ion affinity remains underexplored.
Crystallographic and Structural Insights
- Crystal Packing : In bis(15-crown-5)tin(II) complexes, the crown ether adopts a conformation where four oxygen atoms participate in hydrogen bonding with coordinated water molecules . Substituents like allyloxymethyl may disrupt this packing due to steric or electronic effects.
- Coordination Geometry : Metal complexes (e.g., Sn(II)) with 15-crown-5 derivatives show distorted octahedral geometries, with substituents influencing ligand flexibility and metal-ligand bond lengths .
Biological Activity
1,4,7,10,13-Pentaoxacyclopentadecane, also known as 2-[(2-propenyloxy)methyl]-15-crown-5 or 2-Aminomethyl-15-crown-5 (CAS Number: 83585-56-2), is a macrocyclic compound with significant implications in biological and chemical research. Its structure comprises a crown ether framework that facilitates complexation with various cations, particularly alkali metals. This article delves into the biological activities associated with this compound, supported by data tables and research findings.
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃NO₅ |
| Molecular Weight | 249.304 g/mol |
| Density | 1.134 g/mL at 25ºC |
| Boiling Point | 115ºC at 0.08 mm Hg |
| Flash Point | >230 °F |
| LogP | 0.1106 |
Biological Activity
1,4,7,10,13-Pentaoxacyclopentadecane's biological activity primarily stems from its ability to form complexes with metal ions and other molecules. This characteristic makes it valuable in various applications:
Complexation with Metal Ions
Research indicates that this compound can form stable complexes with sodium and potassium ions. For instance, a study demonstrated that sodium ions coordinate with the oxygen atoms of the crown ether to form a stable complex ( ). This property is crucial for applications in ion-selective electrodes and sensors.
Antimicrobial Properties
Preliminary studies have suggested potential antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes due to the compound's hydrophobic nature and ability to interact with lipid bilayers ( ).
Applications in Drug Delivery
The crown ether structure allows for encapsulation of drug molecules. Studies have shown that derivatives of this compound can enhance the solubility and bioavailability of poorly soluble drugs ( ). This property is particularly beneficial in pharmaceutical formulations.
Case Studies
Several case studies highlight the practical applications of 1,4,7,10,13-Pentaoxacyclopentadecane:
- Sodium Iodide Complex Formation : A study explored the formation of a sodium iodide complex with this crown ether. The results indicated that the complex exhibited enhanced solubility compared to its individual components ( ).
- Antimicrobial Testing : In vitro tests conducted on various bacterial strains showed that compounds derived from 1,4,7,10,13-Pentaoxacyclopentadecane demonstrated significant inhibitory effects on growth, suggesting potential use as an antimicrobial agent ( ).
- Drug Delivery Systems : Research focused on using this compound as a carrier for anticancer drugs revealed improved efficacy and reduced side effects in animal models ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
